molecular formula C29H39N9O8 B12569960 L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine CAS No. 297180-94-0

L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine

Cat. No.: B12569960
CAS No.: 297180-94-0
M. Wt: 641.7 g/mol
InChI Key: GBHLWFDLFXYNCF-SAUXEOITSA-N
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Description

L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine is a synthetic peptide composed of five amino acids: phenylalanine, histidine, histidine, threonine, and threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-phenylalanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-histidine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-histidine, L-threonine, and L-threonine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are often used to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized to form histidine-derived products.

    Reduction: The peptide can be reduced to alter its structure and properties.

    Substitution: Specific amino acids within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or EDC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of 2-oxo-histidine.

Scientific Research Applications

L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.

    Materials Science: Explored for its use in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-histidyl-L-phenylalanine: Similar in structure but with a different sequence of amino acids.

    L-Phenylalanyl-L-proline: Contains phenylalanine and proline instead of histidine and threonine.

Uniqueness

L-Phenylalanyl-L-histidyl-L-histidyl-L-threonyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications where other peptides may not be suitable.

Properties

CAS No.

297180-94-0

Molecular Formula

C29H39N9O8

Molecular Weight

641.7 g/mol

IUPAC Name

(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C29H39N9O8/c1-15(39)23(28(44)38-24(16(2)40)29(45)46)37-27(43)22(10-19-12-32-14-34-19)36-26(42)21(9-18-11-31-13-33-18)35-25(41)20(30)8-17-6-4-3-5-7-17/h3-7,11-16,20-24,39-40H,8-10,30H2,1-2H3,(H,31,33)(H,32,34)(H,35,41)(H,36,42)(H,37,43)(H,38,44)(H,45,46)/t15-,16-,20+,21+,22+,23+,24+/m1/s1

InChI Key

GBHLWFDLFXYNCF-SAUXEOITSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)N)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)N)O

Origin of Product

United States

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